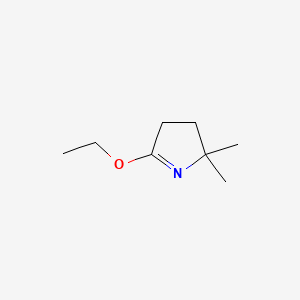
5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole typically involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate cyclization.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.
Solvents: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where the ethoxy or dimethyl groups are replaced by other functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substituting Agents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Pyrrole oxides.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
5-Methoxy-3,4-dihydro-2H-pyrrole: Similar in structure but with a methoxy group instead of an ethoxy group.
5-Ethoxy-2-methyl-3,4-dihydro-2H-pyrrole: Similar but with a single methyl group.
5-Ethoxy-2-ethoxymethyl-3,4-dihydro-2H-pyrrole: Contains an additional ethoxymethyl group.
Uniqueness: 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its dual ethoxy and dimethyl groups make it a versatile compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethyl-3,4-dihydropyrrole |
InChI |
InChI=1S/C8H15NO/c1-4-10-7-5-6-8(2,3)9-7/h4-6H2,1-3H3 |
InChI Key |
WMXMTCAEDKMEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















